N-(2-甲氧苯乙基)环丙烷磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

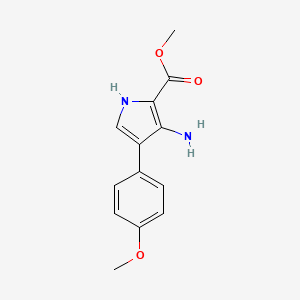

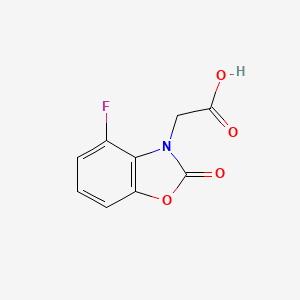

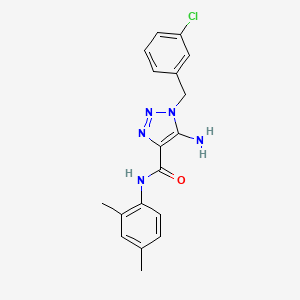

“N-(2-methoxyphenethyl)cyclopropanesulfonamide” is an organic intermediate with borate and sulfonamide groups . It is a versatile chemical compound utilized in diverse scientific research areas due to its unique properties and potential applications.

Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . The synthesis process involves the reaction of the parent molecule with various alkyl/aralkyl halides, using N,N-dimethylformamide (DMF) as a solvent and LiH as an activator .Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis

The compound is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology . It is used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound have been studied using density functional theory (DFT). This includes the study of the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .科学研究应用

合成与结构化学

N-(2-甲氧基苯乙基)环丙烷磺酰胺及其衍生物在含环丙烷化合物的合成和结构解析中至关重要。这些化学实体作为关键的中间体,用于生成各种结构多样的分子。例如,在烯烃存在下,对甲氧基苯磺酰重氮甲烷进行光解会形成磺酰取代的环丙烷,产率良好,表明磺酰卡宾在反应过程中以单重态自旋状态发挥重要作用(Leusen, Mulder, & Strating, 2010)。此外,铑(II) N-(芳基磺酰基)脯氨酸酯催化的不对称环丙烷化反应表明 N-(2-甲氧基苯乙基)环丙烷磺酰胺衍生物在对映选择性合成中的能力,为合成具有高非对映选择性的功能化环丙烷提供了实用的途径 (Davies 等,1996)。

药物化学和生物应用

N-(2-甲氧基苯乙基)环丙烷磺酰胺的衍生物因其潜在的治疗应用而受到研究。例如,一项关于 N-(4-甲氧基苯乙基)-N-(取代)-4-甲基苯磺酰胺作为阿尔茨海默病新型治疗剂的合成、酶抑制动力学机制和计算分析的研究突出了这些化合物的乙酰胆碱酯酶抑制活性。这表明它们作为先导结构有可能开发出更有效的抑制剂来治疗神经退行性疾病(Abbasi 等,2018)。

合成效用和化学转化

N-(2-甲氧基苯乙基)环丙烷磺酰胺衍生物的化学多功能性在其用于各种合成转化中得到了进一步体现。供体-受体环丙烷和炔胺在路易斯酸催化下环化,生成环戊烯磺酰胺,这强调了这些化合物在构建具有高非对映选择性的复杂环状结构中的合成效用(Mackay 等,2014)。此外,1-芳基磺酰基-2-氯甲基丙-2-烯通过加成-环化序列形成环丙基砜,展示了这些衍生物在生成亚甲基环丙基砜方面的潜力,丰富了含环丙烷分子的合成途径多样性(Jeffrey 和 Stirling,1993)。

未来方向

Given its unique properties and potential applications, “N-(2-methoxyphenethyl)cyclopropanesulfonamide” could be further explored in various scientific research areas. Its use in the synthesis of other compounds and potential applications in pharmacy and biology make it a promising compound for future studies .

作用机制

Target of Action

It is known that sulfonamides, a group to which this compound belongs, generally target bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid .

Mode of Action

Sulfonamides are known to inhibit the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (paba) for the active site of the enzyme dihydropteroate synthase . This prevents the production of folic acid, a vital component for bacterial DNA replication.

Biochemical Pathways

The compound N-(2-methoxyphenethyl)cyclopropanesulfonamide is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions .

Pharmacokinetics

The pharmacokinetics of sulfonamides, in general, involve good oral absorption, wide distribution in the body, metabolism in the liver, and excretion through the kidneys .

Result of Action

The inhibition of folic acid synthesis by sulfonamides generally results in the inability of bacteria to replicate their dna, thereby inhibiting their growth .

属性

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-16-12-5-3-2-4-10(12)8-9-13-17(14,15)11-6-7-11/h2-5,11,13H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFSJWHUIHAGOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNS(=O)(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-7-methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2778125.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2778127.png)

![[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride](/img/no-structure.png)

![3-(4-methylphenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B2778133.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2778134.png)

![Methyl 2-(2,5-dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2778140.png)